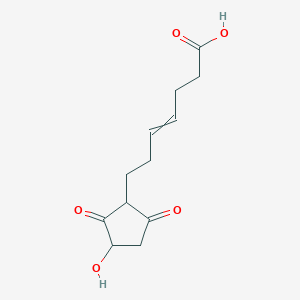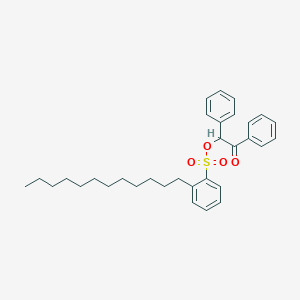
2-Oxo-1,2-diphenylethyl 2-dodecylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2-diphenylethyl 2-dodecylbenzene-1-sulfonate is a chemical compound that belongs to the class of organic compounds known as sulfonates. These compounds are characterized by the presence of a sulfonate group attached to an aromatic ring. The compound has a molecular weight of approximately 520.26 g/mol .
Preparation Methods
The synthesis of 2-Oxo-1,2-diphenylethyl 2-dodecylbenzene-1-sulfonate typically involves the reaction of 2-Oxo-1,2-diphenylethyl with 2-dodecylbenzene-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-Oxo-1,2-diphenylethyl 2-dodecylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-Oxo-1,2-diphenylethyl 2-dodecylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-diphenylethyl 2-dodecylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also disrupt cell membranes due to its amphiphilic nature, leading to cell lysis and death. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
2-Oxo-1,2-diphenylethyl 2-dodecylbenzene-1-sulfonate can be compared with other similar compounds such as:
2-Oxo-1,2-diphenylethyl formate: This compound has a similar structure but lacks the sulfonate group, making it less amphiphilic.
N-(2-Oxo-1,2-diphenylethyl)benzamide: This compound contains an amide group instead of a sulfonate group, which affects its reactivity and solubility properties.
Properties
CAS No. |
111264-00-7 |
|---|---|
Molecular Formula |
C32H40O4S |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 2-dodecylbenzenesulfonate |
InChI |
InChI=1S/C32H40O4S/c1-2-3-4-5-6-7-8-9-10-13-20-27-21-18-19-26-30(27)37(34,35)36-32(29-24-16-12-17-25-29)31(33)28-22-14-11-15-23-28/h11-12,14-19,21-26,32H,2-10,13,20H2,1H3 |
InChI Key |
WJCPFFCKFNLHFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)

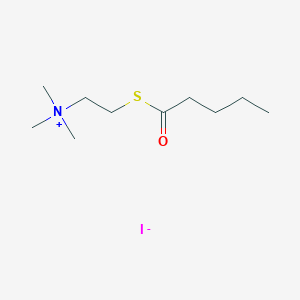

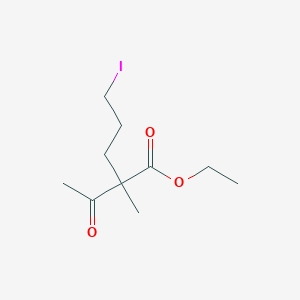


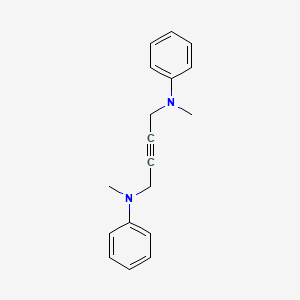

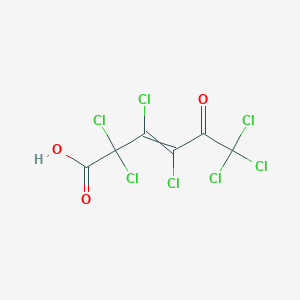
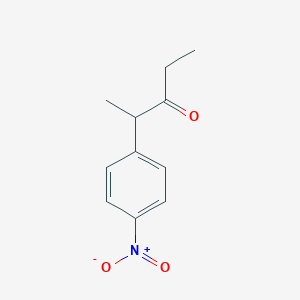
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)

